molecular formula C6H4ClN3O B1583418 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 304861-88-9

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1583418
M. Wt: 169.57 g/mol
InChI Key: IYVCQOHFGFWGEG-UHFFFAOYSA-N
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Description

“6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that belongs to the class of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of “6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves a series of chemical reactions . The yield of the synthesis process was reported to be 99.7% .


Molecular Structure Analysis

The molecular structure of “6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one” was determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental study on the structure of the title compound .


Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one” have been studied in the context of its use in the synthesis of various derivatives . These reactions are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one” include a melting point of 272°C . The compound has a molecular weight of 168.58 .

Scientific Research Applications

Corrosion Inhibition

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives have been studied for their potential as corrosion inhibitors. For instance, Saady et al. (2021) explored imidazo[4,5-b]pyridine derivatives' inhibitory performance against mild steel corrosion in acidic environments. These derivatives demonstrated high inhibition performance, acting as mixed-type inhibitors, supported by various experimental and computational methods including Density Functional Theory (DFT) and molecular dynamic simulations (Saady et al., 2021).

Molecular Structure Analysis

The molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, including 6-chloro variants, have been a subject of interest. Lorenc et al. (2008) conducted a study using Density Functional Theory (DFT) to determine molecular structure, vibrational energy levels, and potential energy distribution of these compounds. Their findings align with X-ray data, contributing valuable insights into the molecular dynamics of these derivatives (Lorenc et al., 2008).

Nitration Studies

Smolyar et al. (2007) investigated the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives, including the 6-chloro variant. Their study revealed the formation of nitro compounds under specific conditions, contributing to the understanding of the chemical behavior of these molecules under different temperature regimes (Smolyar et al., 2007).

Halogenation Reactions

Yutilov et al. (2005) focused on the halogenation of Imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro versions. Their research provides insights into the formation of dihalo products and the behavior of these compounds under specific conditions, enhancing our understanding of their chemical reactivity (Yutilov et al., 2005).

Antidiabetic and Antioxidant Potential

Taha et al. (2016) synthesized and characterized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives, evaluating their potential as antidiabetic and antioxidant agents. Their research included antiglycation assays and β-glucuronidase activity studies, contributing to the potential therapeutic applications of these derivatives (Taha et al., 2016).

Synthesis Pathways

Tennant et al. (1999) developed new synthetic routes to imidazo[4,5-b]pyridinones with various substituents at the 6-position. This study provided insights into the synthesis of these compounds, which is essential for exploring their potential in various scientific applications (Tennant et al., 1999).

properties

IUPAC Name

6-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVCQOHFGFWGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354465
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

304861-88-9
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

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